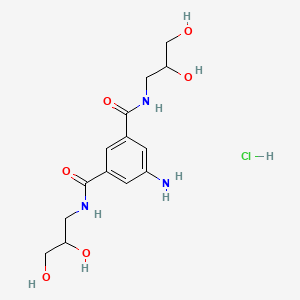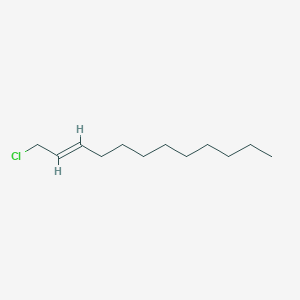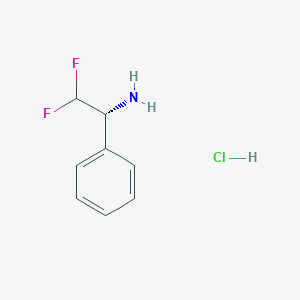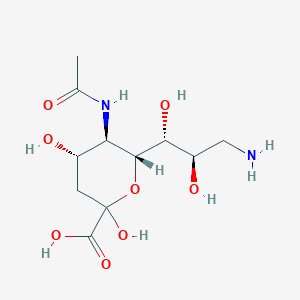
四(4-氨基苯基)卟啉铜(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine is a coordination compound with the molecular formula C28H12CuN12. It is a member of the phthalocyanine family, which are macrocyclic compounds known for their intense color and stability. This compound is particularly notable for its applications in various fields due to its unique electronic properties and ability to form stable complexes with metals.
科学研究应用
Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and electronic properties.
作用机制
Target of Action
Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine primarily targets biological macromolecules such as DNA, proteins, and lipids. Its role involves interacting with these molecules to induce oxidative stress and disrupt cellular functions .
Mode of Action
The compound interacts with its targets through redox reactions . Copper(II) ions can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. These ROS can cause oxidative damage to DNA, proteins, and lipids, leading to cellular dysfunction and apoptosis .
Biochemical Pathways
The generation of ROS by Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine affects several biochemical pathways:
- Lipid Peroxidation: ROS can initiate lipid peroxidation, disrupting membrane integrity and signaling pathways .
Pharmacokinetics
The pharmacokinetics of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine involve its absorption, distribution, metabolism, and excretion (ADME) properties:
Result of Action
The molecular and cellular effects of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine include:
- Disruption of Cellular Homeostasis: The compound’s action leads to an imbalance in cellular redox states and metabolic processes .
Action Environment
Environmental factors significantly influence the compound’s action, efficacy, and stability:
- Oxygen Availability: The generation of ROS is dependent on the availability of molecular oxygen, influencing the compound’s oxidative effects .
: Information synthesized from various sources on the compound’s properties and mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of a copper salt, such as copper(II) chloride, under high-temperature conditions. The reaction typically requires a solvent like quinoline or dimethylformamide and is carried out at temperatures ranging from 180°C to 220°C.
Industrial Production Methods: In industrial settings, the synthesis of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine often involves large-scale cyclotetramerization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Types of Reactions:
Oxidation: Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine can undergo oxidation reactions, often facilitated by strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can also be reduced, typically using reducing agents like sodium borohydride or hydrazine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, hydrazine; often performed in solvents like ethanol or methanol.
Substitution: Various halides or organometallic reagents; reactions are usually conducted under inert atmosphere conditions to prevent unwanted side reactions.
Major Products:
Oxidation: Oxidized derivatives of the phthalocyanine ring.
Reduction: Reduced forms of the compound, often with altered electronic properties.
Substitution: Functionalized phthalocyanine derivatives with diverse chemical functionalities.
相似化合物的比较
Copper phthalocyanine: Similar in structure but lacks the additional nitrogen atoms in the macrocyclic ring.
Iron phthalocyanine: Contains iron instead of copper, leading to different electronic and catalytic properties.
Zinc phthalocyanine: Zinc substitution results in altered photophysical properties, making it useful in different applications.
Uniqueness: Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine is unique due to the presence of additional nitrogen atoms in the macrocyclic ring, which enhances its ability to form stable complexes and participate in diverse chemical reactions. This structural feature also contributes to its distinct electronic properties, making it suitable for specialized applications in catalysis, medicine, and materials science.
属性
IUPAC Name |
copper;2,6,11,15,20,24,29,34,38,40-decaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-22-14-2-6-31-11-19(14)27(35-22)40-28-20-12-32-8-4-16(20)24(39-28)38-26-18-10-30-7-3-15(18)23(37-26)36-25(17)34-21;/h1-12H;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJDNKDQMUHOKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=CN=CC6=C([N-]5)N=C7C8=C(C=NC=C8)C(=N7)N=C2[N-]3)C9=C4C=CN=C9.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12CuN12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)






